molecular formula C19H22N4O4 B2734301 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea CAS No. 891116-34-0

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea

Cat. No.: B2734301
CAS No.: 891116-34-0
M. Wt: 370.409
InChI Key: PAUFJLJKLLLCOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylpyridin-2-yl)urea is a useful research compound. Its molecular formula is C19H22N4O4 and its molecular weight is 370.409. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Complexation

The synthesis and conformational studies of heterocyclic ureas and their ability to unfold and form multiply hydrogen-bonded complexes highlight the importance of these compounds in understanding molecular interactions. The complexation-induced unfolding of heterocyclic ureas into sheetlike structures through hydrogen bonding presents a primitive mimicry of peptide transitions, offering insights into self-assembly processes (Corbin et al., 2001).

Substituent Effects on Molecular Interactions

Research on pyrid-2-yl ureas has revealed the impact of substituents on intramolecular hydrogen bonding and cytosine complexation. Such studies are crucial for understanding molecular recognition and the development of molecules with specific binding properties (Chien et al., 2004).

Electron Transfer and Redox Systems

Investigations into ureapyrimidinedione-substituted complexes have provided evidence of electron transfer across multiple hydrogen bonds, challenging previous assumptions about the role of hydrogen-bonding motifs in electron transfer. This research is fundamental for the design of new materials for electronic applications (Pichlmaier et al., 2009).

Anticancer Activity

Studies on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, highlighting the potential of these compounds as anticancer agents. The design and evaluation of these derivatives contribute to the search for new therapeutic options (Feng et al., 2020).

Apoptosis Induction in Cancer Treatment

The synthetic phenoxypyrimidine urea derivative AKF-D52 has demonstrated efficacy in inducing apoptosis and cytoprotective autophagy in non-small cell lung cancer cells, offering a promising avenue for lung cancer treatment (Gil et al., 2021).

Properties

IUPAC Name

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12-6-7-20-17(8-12)22-19(25)21-13-9-18(24)23(11-13)14-4-5-15(26-2)16(10-14)27-3/h4-8,10,13H,9,11H2,1-3H3,(H2,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAUFJLJKLLLCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.